

Head-to-head clinical trial results of ATRIPLA versus efavirenz plus Combivir.

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Compound of Interest		
Compound Name:	ATRIPLA	
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Head-to-Head Clinical Trial: ATRIPLA® vs. Efavirenz plus Combivir®

A pivotal head-to-head clinical trial, Study 934, provides a comprehensive comparison of the fixed-dose combination **ATRIPLA®** (efavirenz/emtricitabine/tenofovir disoproxil fumarate) against a regimen of efavirenz plus Combivir® (zidovudine/lamivudine) in treatment-naive adult HIV-1 patients. This guide synthesizes the findings from this study, presenting key data on efficacy and safety, detailing the experimental protocol, and visualizing the trial's workflow.

Efficacy Outcomes

The components of **ATRIPLA**® demonstrated superior virologic suppression compared to the efavirenz and Combivir® combination over 96 weeks. A significantly higher percentage of patients in the **ATRIPLA**® arm achieved and maintained HIV RNA levels below 400 copies/mL. [1] The mean increase in CD4 cell count was also greater in the **ATRIPLA**® group.[2][3]



Efficacy Endpoint	ATRIPLA® (Efavirenz/Emtricita bine/Tenofovir DF)	Efavirenz + Combivir® (Zidovudine/Lamiv udine)	p-value
Week 48			
HIV RNA < 400 copies/mL	84%	73%	0.002
HIV RNA < 50 copies/mL	80%	70%	-
Mean CD4 Increase	190 cells/mm³	158 cells/mm³	0.002
Week 96			
HIV RNA < 400 copies/mL	75%	62%	0.004
HIV RNA < 50 copies/mL	67%	61%	0.16
Mean CD4 Increase	270 cells/mm³	239 cells/mm³	0.02

Safety and Tolerability

Patients receiving the components of **ATRIPLA®** experienced fewer treatment-limiting adverse events compared to those on the efavirenz and Combivir® regimen. Discontinuation rates due to adverse events were notably lower in the **ATRIPLA®** arm.[3] Additionally, the **ATRIPLA®** regimen was associated with a significant median increase in limb fat, whereas a significant median decrease was observed in the Combivir® arm, suggesting a lower risk of lipoatrophy.[1]



Safety/Tolerability Endpoint	ATRIPLA® (Efavirenz/Emtricitabine/Te nofovir DF)	Efavirenz + Combivir® (Zidovudine/Lamivudine)
Discontinuation due to Adverse Events	4%	9%
Median Change in Limb Fat (96 weeks)	+0.7 kg	-0.5 kg

Experimental Protocols

Study 934: A Phase III, Randomized, Open-Label, Active-Controlled, Multicenter, Non-Inferiority Study.

- Objective: To compare the efficacy and safety of a once-daily regimen of efavirenz, emtricitabine, and tenofovir DF versus a regimen of efavirenz once daily and a fixed-dose combination of zidovudine/lamivudine twice daily in treatment-naive HIV-infected patients.[1]
- Patient Population: The study enrolled 517 treatment-naive adults with HIV-1 infection.[1]
 Key inclusion criteria included a viral load (HIV RNA) greater than 10,000 copies/mL.[1]
- Treatment Regimens:
 - Arm 1: Efavirenz 600 mg once daily, emtricitabine 200 mg once daily, and tenofovir disoproxil fumarate 300 mg once daily (the components of ATRIPLA®).
 - Arm 2: Efavirenz 600 mg once daily plus Combivir® (zidovudine 300 mg/lamivudine 150 mg) twice daily.[1]
- Study Endpoints:
 - Primary Endpoint: The proportion of patients achieving and maintaining HIV RNA levels below 400 copies/mL at 48 weeks.[4] The study continued through 144 weeks.[1]
 - Secondary Endpoints: The proportion of patients with HIV RNA below 50 copies/mL, change from baseline in CD4 cell count, and the incidence of adverse events and laboratory abnormalities.

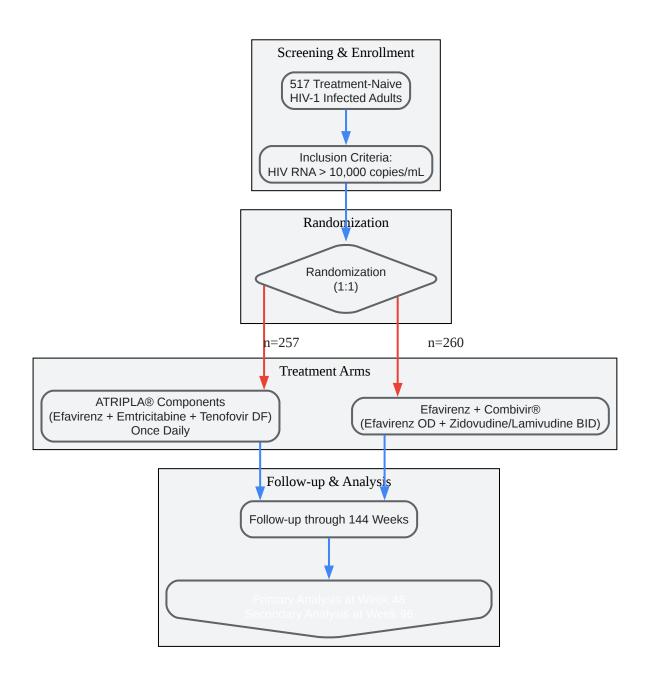




• Data Analysis: The primary efficacy analysis utilized a Time to Loss of Virologic Response (TLOVR) algorithm.[1]

Visualizing the Experimental Workflow





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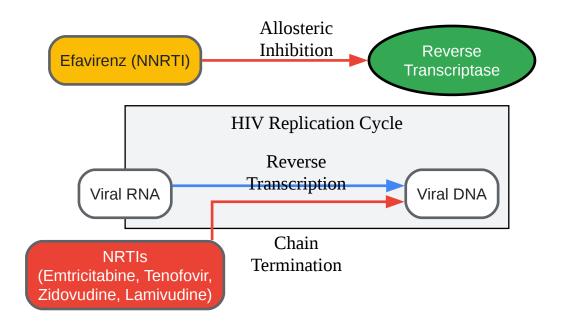
Caption: Workflow of the Study 934 head-to-head clinical trial.



Signaling Pathways and Drug Mechanisms

The components of **ATRIPLA**® and Combivir® are all reverse transcriptase inhibitors, targeting a crucial enzyme in the HIV replication cycle.

- Efavirenz: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a nonessential site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.[2]
- Emtricitabine and Tenofovir (in **ATRIPLA**®) and Zidovudine and Lamivudine (in Combivir®): These are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are analogs of natural nucleosides/nucleotides and, after phosphorylation within the cell, compete with natural substrates for incorporation into the growing viral DNA chain. Their incorporation leads to chain termination, thus halting viral replication.[2]



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Caption: Mechanism of action of reverse transcriptase inhibitors.

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